2-Fluoro-6-nitroaniline

Chemical Stability Storage Conditions Halogen Effect

2-Fluoro-6-nitroaniline (CAS 17809-36-8) is an essential ortho-fluoro-nitro building block for FTQ/ATQ antitubercular agents and 19F NMR-active probes. Its unique electronic profile enables specific SNAr, diazotization, and cross-coupling outcomes. Do not substitute with 2-chloro/bromo analogs—they alter pKa, protonation states, and reaction pathways, risking synthesis failure and loss of the 19F label. Requires 2–8°C inert-atmosphere storage; verify cold-chain logistics before ordering.

Molecular Formula C6H5FN2O2
Molecular Weight 156.11 g/mol
CAS No. 17809-36-8
Cat. No. B099257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-nitroaniline
CAS17809-36-8
Molecular FormulaC6H5FN2O2
Molecular Weight156.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)N)[N+](=O)[O-]
InChIInChI=1S/C6H5FN2O2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H,8H2
InChIKeyBHWHYGWMNMCXBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-nitroaniline (CAS 17809-36-8): A Core Ortho-Fluorinated Nitroaniline Scaffold for Synthesis


2-Fluoro-6-nitroaniline (CAS 17809-36-8) is a small aromatic building block (molecular formula: C6H5FN2O2; molecular weight: 156.11 g/mol) characterized by a fluoro and a nitro group ortho to the primary aniline moiety [1]. It exists as a yellow to orange crystalline solid at room temperature with a melting point range of 74–75 °C [2]. This ortho-substituted aromatic amine is primarily utilized as a fluorinated intermediate in organic synthesis and medicinal chemistry research [1]. Its reactivity is dictated by the strong electron-withdrawing nature of both the nitro group (-NO₂) and the fluorine atom (-F), which significantly deactivate the aromatic ring while simultaneously creating a highly electrophilic environment that can be leveraged for specific nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1].

The Procurement Risk of Substituting 2-Fluoro-6-nitroaniline: Halogen-Dependent Reactivity and Stability


Procurement decisions for 2-fluoro-6-nitroaniline cannot default to analogous 2-chloro- or 2-bromo-6-nitroaniline without risking altered reaction outcomes and synthetic route reliability. The unique combination of an ortho-nitro and ortho-fluoro group establishes a distinct electronic and steric environment that governs both stability and chemical behavior . Critically, 2-fluoro-6-nitroaniline demonstrates a marked instability under ambient conditions, necessitating storage at 2–8°C under an inert atmosphere to prevent degradation [1]. This handling requirement, in stark contrast to 2-chloro-6-nitroaniline which is stable at room temperature , underscores a fundamental difference in chemical robustness. Substituting a halogen leads to a different pKa and therefore altered protonation states during synthesis. More importantly, studies have shown that the nitro group's activating effect on fluoro displacement is opposed by the deactivating effect of the amino group in anilines, a dynamic that shifts significantly when changing from fluoro- to other halo-analogs [2]. This difference can lead to lower yields or necessitate entirely different reaction conditions if an improper analog is selected.

Quantitative Differentiators for 2-Fluoro-6-nitroaniline (CAS 17809-36-8): Purity, Stability, and Electronic Parameters


Thermal Stability and Storage Requirements: 2-Fluoro-6-nitroaniline vs. 2-Chloro-6-nitroaniline

The thermal stability of 2-fluoro-6-nitroaniline is significantly lower than its chloro-analog, 2-chloro-6-nitroaniline. While both compounds are solids at ambient temperature, 2-fluoro-6-nitroaniline requires strict storage at 2–8°C under an inert atmosphere to prevent decomposition [1]. In contrast, 2-chloro-6-nitroaniline is documented to be stable when stored at room temperature, protected from light . This difference in stability mandates specific cold-chain handling for the fluoro-derivative, directly impacting procurement and inventory management.

Chemical Stability Storage Conditions Halogen Effect

Electronic Influence on Acidity: A Shift in pKa Between Fluoro- and Non-Fluorinated Nitroanilines

The presence of both ortho-fluoro and ortho-nitro groups results in a profoundly acidic character for 2-fluoro-6-nitroaniline. The predicted pKa is -1.76 ± 0.25 [1]. This is a significant difference from simpler nitroaniline analogs without fluorine substitution, which typically possess pKa values around 1.0 for ortho-nitroaniline or -0.3 for 2,4-dinitroaniline. The extremely low pKa indicates that the aniline NH₂ group is strongly deprotonated under mild conditions, which is a direct result of the combined electron-withdrawing power of the ortho-fluoro and ortho-nitro substituents.

pKa Electronic Effects Substituent Influence

Commercially Available Purity Metrics: Documented Assay vs. Generic Offerings

While the standard commercial purity of 2-fluoro-6-nitroaniline is typically 97%, as offered by major vendors , specialized suppliers provide higher purity grades of ≥98% by HPLC, supported by detailed analytical documentation including ¹H NMR and GC-MS spectra . This contrasts with the more variable and often lower-purity offerings for less common or more difficult-to-synthesize ortho-halo-nitroanilines. For procurement, the availability of documented, high-purity material is critical for ensuring reproducible results in complex synthetic sequences.

Analytical Chemistry Purity Quality Control

Validated Application Scenarios for 2-Fluoro-6-nitroaniline (CAS 17809-36-8) Based on Quantitative Evidence


Synthesis of Fluorinated Heterocycles for Antitubercular Drug Discovery

The compound is a key starting material for synthesizing F-triazolequinolones (FTQs) and alkoxy-triazolequinolones (ATQs), a novel class of molecules designed to inhibit M. tuberculosis DNA gyrase . The ortho-fluoro group is crucial for the desired biological activity, as it influences the molecule's lipophilicity and metabolic stability. The compound's unique reactivity, particularly its capacity for diazotization and subsequent coupling, enables the construction of these complex heterocyclic scaffolds [1]. This application directly leverages the fluorine atom's presence, a feature not replicable by chloro- or bromo-analogs, which would lead to different physicochemical properties and biological outcomes.

Development of Environment-Sensitive Fluorogenic Probes

2-Fluoro-6-nitroaniline serves as a precursor to 7-fluoro-4-N,N-dimethylaminosulfonyl-2,1,3-benzothiadiazole and related benzoselenadiazole reagents . These molecules are designed as environment-sensitive fluorophores that react with amines. The fluorine atom in the final probe can be strategically used for ¹⁹F NMR studies, providing a unique analytical handle not available with non-fluorinated analogs. The initial synthesis of the probe relies on the ortho-fluoro-nitroaniline core's ability to undergo further functionalization, a process where its distinct electronic profile (as evidenced by its low pKa) dictates the reaction pathway and yield.

Building Block for Fluorinated Metal-Salophene Complexes

The compound is used as a starting material to synthesize fluorinated Fe(III) salophene complexes . These complexes are investigated for their tumor cell-specific activity, and the presence of fluorine is integral for in vitro analysis via ¹⁹F labeling. The unique combination of ortho-nitro and ortho-fluoro groups in the aniline allows for a specific reduction and condensation sequence to form the salophene ligand framework. Substituting with a non-fluorinated or different halogen-containing analog would fail to provide the crucial ¹⁹F label required for subsequent biological tracking and mechanistic studies, making 2-fluoro-6-nitroaniline a non-fungible building block for this application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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